molecular formula C8H8N2 B1267100 2-Amino-6-methylbenzonitrile CAS No. 56043-01-7

2-Amino-6-methylbenzonitrile

Cat. No.: B1267100
CAS No.: 56043-01-7
M. Wt: 132.16 g/mol
InChI Key: PKOMYWHVCYHAHW-UHFFFAOYSA-N
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Description

2-Amino-6-methylbenzonitrile, also known as 6-Amino-o-tolunitrile, is an organic compound with the molecular formula C8H8N2. It is a derivative of benzonitrile, where an amino group and a methyl group are substituted at the 2 and 6 positions, respectively. This compound is of interest due to its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-6-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylbenzonitrile with ammonia in the presence of a catalyst. Another method includes the reduction of 2,6-dimethylbenzonitrile oxime using reducing agents such as lithium aluminum hydride .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 2,6-dimethylbenzonitrile. This process is typically carried out under high pressure and temperature conditions to achieve high yields .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Amino-6-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-methylbenzonitrile involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Amino-4-methylbenzonitrile
  • 2-Amino-5-methylbenzonitrile
  • 2-Amino-3-methylbenzonitrile

Comparison: 2-Amino-6-methylbenzonitrile is unique due to the specific positioning of the amino and methyl groups, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

2-amino-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-2-4-8(10)7(6)5-9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKOMYWHVCYHAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299544
Record name 2-Amino-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56043-01-7
Record name 56043-01-7
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Record name 2-Amino-6-methylbenzonitrile
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Record name 2-Amino-6-methylbenzonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 2-Amino-6-methylbenzonitrile in the synthesis of disperse dyes?

A1: this compound serves as a diazo component in the synthesis of disazo disperse dyes []. In the study by Oyekunle et al., it reacts with a diazotized intermediate derived from 4-amino-2-chloro-6,7-dimethoxyquinazoline and 3-chloroaniline. This reaction introduces a specific chromophore into the dye structure, influencing its color and fastness properties on polyester fabric [].

Q2: How do the properties of the final disazo disperse dye relate to its structure?

A2: The structure of the disazo disperse dye, including the presence of this compound, significantly impacts its final properties [].

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